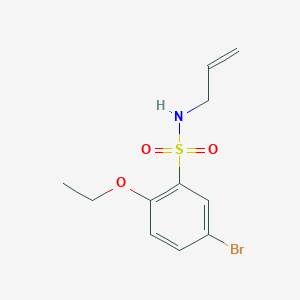
N-allyl-5-bromo-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-5-bromo-2-ethoxybenzenesulfonamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in biochemical and physiological research. It is a white crystalline powder with a molecular weight of 314.23 g/mol and a melting point of 102-105°C. AEBSF is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin, and has been shown to have a wide range of applications in scientific research.
Mécanisme D'action
N-allyl-5-bromo-2-ethoxybenzenesulfonamide works by binding to the active site of serine proteases, thereby preventing the protease from cleaving its target substrate. The inhibitor forms a covalent bond with the serine residue in the active site of the protease, which irreversibly inactivates the enzyme.
Biochemical and Physiological Effects
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the regulation of protease activity in cancer cells, as well as the role of serine proteases in blood coagulation and fibrinolysis. N-allyl-5-bromo-2-ethoxybenzenesulfonamide has also been shown to inhibit the activity of the protease urokinase, which is involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has several advantages as a serine protease inhibitor. It is a potent inhibitor of several serine proteases and has been shown to have a wide range of applications in scientific research. However, there are also limitations to its use. N-allyl-5-bromo-2-ethoxybenzenesulfonamide is not effective against all serine proteases and may have off-target effects on other enzymes. Additionally, the irreversible nature of its inhibition may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-allyl-5-bromo-2-ethoxybenzenesulfonamide in scientific research. One area of interest is the development of more selective serine protease inhibitors that target specific enzymes. Additionally, N-allyl-5-bromo-2-ethoxybenzenesulfonamide may have potential as a therapeutic agent for the treatment of diseases such as cancer, where protease activity plays a role in disease progression. Further research is needed to explore these potential applications of N-allyl-5-bromo-2-ethoxybenzenesulfonamide.
Méthodes De Synthèse
N-allyl-5-bromo-2-ethoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-nitrophenyl ethyl sulfone with allylamine, followed by reduction and subsequent reaction with ethyl iodide. This process yields the final product, N-allyl-5-bromo-2-ethoxybenzenesulfonamide, which can be purified through recrystallization and chromatography.
Applications De Recherche Scientifique
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to be effective in inhibiting trypsin, chymotrypsin, and thrombin, among other serine proteases. N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been used in a variety of research applications, including the study of blood coagulation, fibrinolysis, and the regulation of protease activity in cancer cells.
Propriétés
Nom du produit |
N-allyl-5-bromo-2-ethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H14BrNO3S |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO3S/c1-3-7-13-17(14,15)11-8-9(12)5-6-10(11)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3 |
Clé InChI |
IEKCTTIOCAAODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC=C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



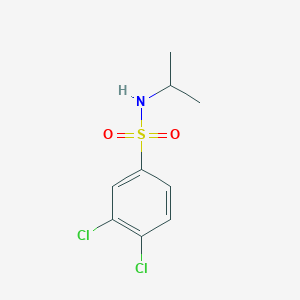
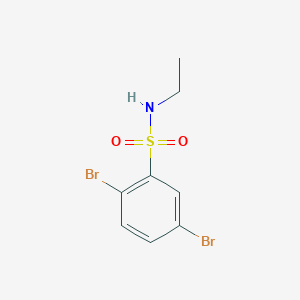
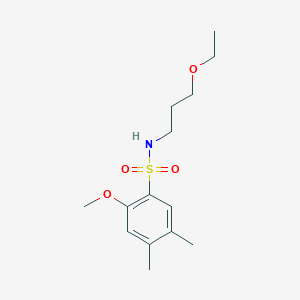

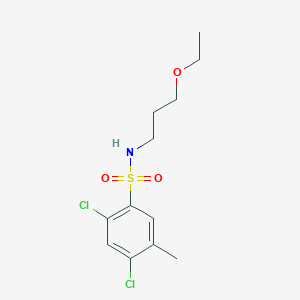

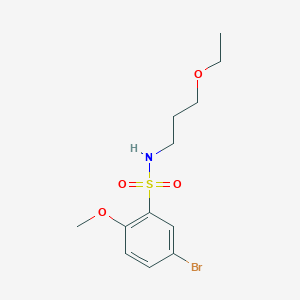
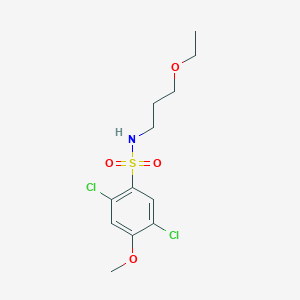
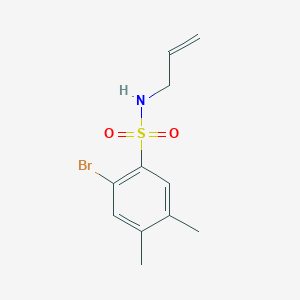
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
